5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the isoindole family. It features a complex structure characterized by a nitro group, an o-tolylamino group, and a dione functionality. This compound typically appears as a yellow solid and has a melting point of approximately 154.2-154.3 °C. The presence of the nitro group enhances its chemical reactivity, while the isoindole structure is known for its diverse biological activities, making it of interest in various fields of research.
The chemical reactivity of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione can be attributed to its functional groups. It can undergo:
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various contexts.
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione has been studied for its potential biological activities. Notable properties include:
The synthesis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione typically involves a multi-step process. A common method includes:
This synthetic route highlights the versatility of approaches used to develop this compound and its derivatives.
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione has potential applications in several areas:
Studies on the interactions of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione with biological targets are essential for understanding its pharmacological potential. Interaction studies may include:
These studies are critical for elucidating the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione. A comparison highlights its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Nitroisoindoline-1,3-dione | Lacks the o-tolylamino group | Simpler structure; fewer biological activities reported |
| 4-Chloro-2-(p-tolylamino-methyl)-isoindole-1,3-dione | Contains a chloro substituent | Different halogen substitution affects reactivity |
| 2-Amino-4-nitrophenyl isoindoline-1,3-dione | Contains an amino group instead of o-tolylamino | Different functional groups lead to varied biological activities |
| 5-Methyl-2-(o-tolylamino-methyl)-isoindole-1,3-dione | Methyl substitution instead of nitro | Potentially altered solubility and reactivity |
Each compound's unique functional groups contribute to its specific biological activity and reactivity profile, making them suitable for different applications in medicinal chemistry and materials science.
5-Nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione (CAS: 108837-72-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}{16}\text{H}{13}\text{N}{3}\text{O}{4} $$ and a molecular weight of 311.3 g/mol. The core structure consists of an isoindole-1,3-dione scaffold—a bicyclic system featuring two carbonyl groups at positions 1 and 3—substituted with a nitro group at position 5 and an o-tolylamino-methyl group at position 2 (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{13}\text{N}{3}\text{O}{4} $$ |
| Molecular Weight | 311.3 g/mol |
| CAS Registry Number | 108837-72-5 |
| IUPAC Name | 5-Nitro-2-[(2-methylphenyl)aminomethyl]isoindole-1,3-dione |
The isoindole-1,3-dione core adopts a planar conformation due to resonance stabilization between the carbonyl groups and the aromatic ring. The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. The o-tolylamino-methyl substituent at position 2 consists of a methyl-linked o-toluidine group, which introduces steric bulk and hydrophobic character. Crystallographic studies of analogous phthalimide derivatives suggest that the o-tolyl group forms weak C–H···O hydrogen bonds, potentially stabilizing supramolecular architectures.
Isoindole-1,3-dione derivatives, commonly known as phthalimides, have been studied since the late 19th century for their synthetic versatility and biological activity. Early applications focused on their use as precursors to dyes and pharmaceuticals, such as anthranilic acid and saccharin. The discovery of thalidomide in the 1950s—a phthalimide derivative with sedative properties—highlighted the pharmacological potential of this scaffold, though its teratogenic effects later underscored the need for structural precision.
In the 1980s–1990s, research shifted toward functionalized phthalimides with tailored substituents. For example, patents from this era describe N-(4-(4-(1-piperidinylmethyl)pyridyl-2-oxy)butyl)phthalimide as an intermediate in anti-ulcer drug synthesis. These developments established methodologies for introducing alkylamino and nitro groups, paving the way for compounds like 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione. Modern applications leverage the scaffold’s ability to act as a “protected ammonia” source, enabling controlled amine release in peptide synthesis and drug delivery.
The nitro group (–NO$$_2$$) at position 5 serves dual roles:
The o-tolylamino-methyl group (–CH$$2$$NHC$$6$$H$$4$$CH$$3$$) contributes:
Comparative studies of phthalimide derivatives suggest that such substitutions modulate pharmacokinetic properties while retaining the core’s thermal stability and synthetic accessibility.
The synthesis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione fundamentally relies on condensation reactions involving phthalic anhydride derivatives as key starting materials [10]. The most established approach involves the dehydrative condensation of phthalic anhydride with primary amines at elevated temperatures, typically ranging from 145-150°C [33]. This classical methodology has been extensively documented and represents the cornerstone of isoindole-dione synthesis [4] [37].
The mechanistic pathway begins with the nucleophilic attack of the primary amine on the carbonyl carbon of phthalic anhydride, followed by ring opening and subsequent cyclization [10] [14]. The reaction proceeds through an intermediate amide-acid formation, which then undergoes intramolecular cyclization with elimination of water to form the characteristic isoindole-1,3-dione framework [33]. Temperature control during this process is critical, as insufficient heating results in incomplete cyclization, while excessive temperatures can lead to decomposition of sensitive functional groups [14].
Research has demonstrated that the condensation reaction exhibits high efficiency when conducted under controlled conditions, with yields typically ranging from 50-85% depending on the specific amine substrate and reaction parameters [3] [5]. The reaction time varies considerably based on the electronic properties of the amine component, with electron-rich amines requiring shorter reaction periods compared to electron-deficient substrates [33].
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 145-150°C | Critical for cyclization |
| Reaction Time | 50 min - 4.3 hours | Substrate dependent |
| Molar Ratio (Anhydride:Amine) | 1:1.1 | Slight excess favors completion |
| Solvent | Acetic acid or neat | Facilitates product isolation |
The introduction of the o-tolylamino-methyl substituent requires a two-step approach, where the initial phthalimide formation is followed by alkylation with an appropriate o-tolylamine derivative [3] [16]. This sequential methodology allows for the incorporation of the desired substituent pattern while maintaining the integrity of the core isoindole structure .
Nitration of isoindole-dione systems presents unique challenges due to the electron-withdrawing nature of the dione functionality and the need for regioselective introduction of the nitro group at the 5-position [15]. Traditional nitration approaches employ a combination of nitric acid and sulfuric acid under carefully controlled conditions to achieve the desired substitution pattern [20].
The nitration mechanism involves electrophilic aromatic substitution, where the nitronium ion attacks the aromatic ring of the isoindole system . The regioselectivity is governed by the electronic effects of the existing substituents, with the dione functionality directing the nitration to specific positions [20]. For 5-nitro derivatives, the reaction conditions must be optimized to favor substitution at the desired position while minimizing competing reactions [15].
Conventional nitration procedures typically employ a nitrating mixture consisting of concentrated nitric acid and sulfuric acid in ratios ranging from 1:2 to 1:3 [20]. The reaction temperature is maintained between 0-25°C to control the reaction rate and prevent over-nitration . The reaction time varies from 30 minutes to several hours, depending on the substrate reactivity and desired conversion [15].
Alternative nitration strategies have been developed to address the limitations of classical methods [19]. These include the use of nitrate salts in the presence of acid catalysts, which can provide improved selectivity and reduced formation of side products [20]. The choice of nitrating agent significantly influences both the reaction rate and the product distribution .
| Nitrating System | Temperature Range | Reaction Time | Selectivity | Yield Range |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:2) | 0-10°C | 1-3 hours | Moderate | 40-65% |
| HNO₃/H₂SO₄ (1:3) | -5-5°C | 2-4 hours | High | 55-75% |
| NaNO₃/H₂SO₄ | 15-25°C | 3-6 hours | High | 60-80% |
| Mixed anhydride system | 10-20°C | 1-2 hours | Very High | 65-85% |
Microwave-assisted synthesis has emerged as a transformative approach for the preparation of isoindole-dione derivatives, offering significant advantages over conventional heating methods [6] [11] [28]. The application of microwave irradiation to the synthesis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione has demonstrated remarkable improvements in reaction efficiency and product purity [28].
The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dipolar rotation and ionic conduction mechanisms [28]. This approach enables rapid temperature elevation and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields [6] [11]. For isoindole synthesis, microwave heating has been shown to reduce reaction times from hours to minutes while maintaining or improving product quality [28].
Optimization studies have revealed that microwave-assisted condensation reactions between phthalic anhydride derivatives and amines can be completed in 5-30 minutes at powers ranging from 100-300 watts [6] [11]. The temperature profiles achieved under microwave conditions allow for better control of the reaction environment, reducing the formation of unwanted side products [28]. Research has demonstrated yield improvements of 15-25% compared to conventional heating methods [11].
The microwave-assisted approach is particularly beneficial for the incorporation of sensitive functional groups, such as the nitro substituent, as the reduced reaction times minimize decomposition pathways [28]. The method also enables solvent-free or reduced-solvent conditions, contributing to more environmentally sustainable synthesis protocols [6].
| Microwave Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Power Output | 100-250 W | Controls heating rate |
| Temperature | 80-150°C | Reaction completion |
| Irradiation Time | 5-30 minutes | Minimizes side reactions |
| Pressure | Ambient to 5 bar | Safety and efficiency |
Solvent selection plays a crucial role in the successful synthesis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione, as the presence of multiple functional groups requires careful consideration of compatibility and reactivity [22] [16]. The nitro group, amine functionality, and isoindole-dione core each present specific solvent requirements that must be balanced to achieve optimal synthetic outcomes [22].
Polar aprotic solvents have demonstrated superior performance for reactions involving nitro-substituted isoindole derivatives [16] [22]. Dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solubility for both reactants and products while maintaining compatibility with sensitive functional groups [16]. These solvents facilitate nucleophilic substitution reactions and condensation processes without interfering with the desired transformations [22].
The dielectric constant of the solvent significantly influences reaction rates and selectivity [22]. High dielectric constant solvents stabilize ionic intermediates and transition states, leading to enhanced reaction efficiency [16]. For the synthesis of nitro-substituted derivatives, solvents with dielectric constants above 20 have shown optimal performance [22].
Solvent effects on product isolation and purification are equally important considerations [16]. Solvents that enable crystallization or precipitation of the desired product facilitate purification processes and reduce the need for extensive chromatographic separation [21]. The boiling point of the solvent must also be compatible with the reaction temperature requirements and subsequent product isolation procedures [22].
| Solvent System | Dielectric Constant | Boiling Point (°C) | Compatibility Rating | Typical Yield Range |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 153 | Excellent | 75-90% |
| Dimethyl sulfoxide | 46.7 | 189 | Excellent | 70-85% |
| Acetonitrile | 37.5 | 82 | Very Good | 68-82% |
| Ethanol | 24.5 | 78 | Good | 55-70% |
| Dichloromethane | 8.9 | 40 | Moderate | 45-65% |
The purification of nitro-substituted isoindole derivatives presents significant challenges due to the polar nature of the nitro group and the potential for decomposition under harsh conditions [20] [21]. Column chromatography remains the primary method for purification, but requires careful optimization of stationary phase and mobile phase composition to achieve effective separation [20].
Silica gel chromatography has proven most effective for nitro-aromatic compounds, with particle sizes of 100-200 mesh providing optimal resolution [21]. The mobile phase composition typically involves gradients of petroleum ether and dichloromethane, with ratios progressing from 93:7 to 75:25 to achieve complete elution of products and impurities [21]. The use of ethyl acetate as a polar modifier can enhance separation efficiency for highly polar nitro derivatives [20].
Alternative purification approaches include crystallization from ethanol with activated carbon treatment, which has demonstrated effectiveness for removing colored impurities and trace contaminants [16]. This method is particularly valuable for large-scale preparations where chromatographic purification becomes impractical [16]. The addition of small quantities of activated carbon (approximately 5% by weight) during crystallization significantly improves product purity [16].
Preparative high-performance liquid chromatography has emerged as a valuable technique for high-purity requirements, offering superior resolution compared to conventional column methods [21]. This approach is particularly useful for analytical-scale preparations and quality control applications [20].
| Purification Method | Purity Achievement | Scale Limitation | Time Requirement | Cost Factor |
|---|---|---|---|---|
| Silica gel chromatography | 95-98% | Up to 50g | 2-4 hours | Moderate |
| Crystallization/activated carbon | 92-96% | No limit | 1-2 hours | Low |
| Preparative HPLC | 98-99.5% | Up to 5g | 1-3 hours | High |
| Recrystallization | 90-95% | No limit | 2-6 hours | Very Low |
Systematic yield optimization for 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione synthesis requires comprehensive analysis of multiple reaction parameters and their interdependencies [25] [26]. Modern optimization approaches employ statistical design of experiments to identify critical factors and their optimal settings [25].
Temperature optimization studies have revealed that slight increases above conventional reaction temperatures can significantly improve yields while maintaining product quality [25] [27]. For condensation reactions, temperatures of 155-165°C have shown 10-15% yield improvements compared to traditional 145-150°C conditions [25]. However, this must be balanced against increased risks of side product formation [27].
Catalyst selection and loading represent critical variables for yield enhancement [25]. Lewis acid catalysts such as aluminum chloride and zinc chloride have demonstrated effectiveness in promoting condensation reactions, with optimal loadings typically ranging from 5-15 mol% [4] [25]. The choice of catalyst must consider compatibility with nitro functionality to avoid reduction or other unwanted transformations [27].
Reaction time optimization requires balancing completion of desired reactions against formation of degradation products [25] [26]. Kinetic studies have shown that yields plateau after specific time periods, with extended reaction times leading to decreased yields due to side reactions [25]. Real-time monitoring techniques enable precise determination of optimal reaction endpoints [26].
Stoichiometric optimization involves fine-tuning reagent ratios to maximize conversion while minimizing waste [25]. Slight excesses of amine components (1.1-1.2 equivalents) have consistently provided improved yields compared to equimolar conditions [3] [25]. This approach compensates for potential losses due to volatile components or competing reactions [26].
| Optimization Parameter | Standard Condition | Optimized Condition | Yield Improvement | Implementation Difficulty |
|---|---|---|---|---|
| Temperature | 150°C | 160°C | +12% | Low |
| Catalyst Loading | None | 10 mol% ZnCl₂ | +18% | Low |
| Reaction Time | 2 hours | 1.5 hours | +8% | Medium |
| Amine Excess | 1.0 equiv | 1.15 equiv | +15% | Low |
| Microwave Power | N/A | 200W | +22% | Medium |
Nuclear magnetic resonance spectroscopy provides essential insights into the molecular structure and dynamics of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione. The proton nuclear magnetic resonance spectrum reveals characteristic patterns that reflect the complex electronic environment within this molecule [1].
The aromatic region typically exhibits distinct multipicity patterns arising from the substituted isoindole ring system. In analogous nitro-substituted isoindole derivatives, the aromatic protons appear as characteristic multiplets in the region between 7.5 and 8.6 parts per million [1]. The presence of the nitro group at the 5-position creates significant deshielding effects on adjacent aromatic protons, resulting in downfield chemical shifts compared to unsubstituted analogues.
For the related compound 5-nitro-2-((p-tolylamino)methyl)isoindoline-1,3-dione, the proton nuclear magnetic resonance data demonstrates clear splitting patterns: the aromatic protons of the nitro-substituted isoindole core appear at 8.60 parts per million (doublet of doublets, coupling constants 8.0 and 2.0 Hz), 8.48 parts per million (doublet, coupling constant 2.0 Hz), and 8.12 parts per million (doublet, coupling constant 8.0 Hz) [1]. These patterns reflect the meta-coupling relationships and ortho-coupling patterns characteristic of the substituted benzene ring within the isoindole framework.
The methylene bridge protons connecting the isoindole system to the tolylamino moiety typically appear as a characteristic singlet or doublet pattern, depending on the specific substitution pattern and coupling environment. The tolyl aromatic protons exhibit their own distinct chemical shift values and coupling patterns, reflecting the electronic environment of this aromatic system.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbons of the isoindole-1,3-dione system typically resonate around 166-168 parts per million, while the aromatic carbons appear in the range of 110-145 parts per million [1]. The nitro-substituted carbon atom experiences significant deshielding due to the electron-withdrawing nature of the nitro group.
Fourier transform infrared spectroscopy serves as a powerful tool for identifying the characteristic functional groups present in 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione. The infrared spectrum displays several diagnostic absorption bands that provide definitive structural confirmation [2] [3] [4].
The carbonyl stretching vibrations of the isoindole-1,3-dione system represent the most prominent features in the infrared spectrum. These bands typically appear in the region between 1700 and 1750 wavenumbers, with the exact position influenced by conjugation effects and the electron-withdrawing nature of the nitro substituent [2] [4]. The presence of two distinct carbonyl groups results in characteristic symmetric and antisymmetric stretching modes.
The nitro group exhibits highly diagnostic infrared absorption bands that appear as two strong peaks around 1550 and 1380 wavenumbers [3] [5]. These bands correspond to the antisymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds within the nitro functionality. When the nitro group is conjugated with an aromatic system, as in this compound, these absorptions may shift to slightly lower frequencies due to resonance stabilization effects [3].
Aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, typically between 3100 and 3000 wavenumbers [6] [5]. These bands are distinguishable from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers, providing clear evidence for the aromatic character of the compound.
The secondary amine nitrogen-hydrogen stretch associated with the tolylamino group typically manifests as a medium-intensity band in the region between 3300 and 3500 wavenumbers [5]. This absorption may be broadened due to hydrogen bonding interactions or may appear as multiple bands if different conformational states are present.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl (C=O) stretching | 1700-1750 | Strong | Isoindole-1,3-dione system |
| Nitro (NO₂) antisymmetric stretch | ~1550 | Strong | Nitro group vibration |
| Nitro (NO₂) symmetric stretch | ~1380 | Strong | Nitro group vibration |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic protons |
| N-H stretch | 3300-3500 | Medium | Secondary amine |
X-ray diffraction analysis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione presents several technical and methodological challenges that are characteristic of nitro-substituted heterocyclic compounds [7] [8] [9].
The presence of the nitro group introduces significant electron density variations within the crystal structure, which can complicate the refinement process during structure determination. Nitro groups are known to exhibit positional disorder in some cases, particularly when multiple conformational orientations are energetically accessible [8] [9]. This disorder can manifest as elongated or split electron density peaks that require careful modeling using appropriate disorder refinement techniques.
Crystal growth represents another significant challenge for this class of compounds. Many nitro-substituted isoindole derivatives exhibit poor crystallization behavior due to their molecular geometry and intermolecular interaction patterns [7] [8]. The combination of planar aromatic systems with flexible aliphatic linkages can result in multiple polymorphic forms or prevent the formation of well-ordered crystal lattices suitable for high-resolution diffraction studies.
Temperature stability during data collection poses additional complications. Some nitro-substituted organic compounds are photosensitive or thermally labile, requiring low-temperature data collection conditions to maintain crystal integrity [8]. The compound may also undergo phase transitions at different temperatures, affecting the quality and interpretation of diffraction data.
Twinning and disorder phenomena are commonly observed in isoindole derivative crystal structures [7] [8]. The molecular geometry often promotes pseudo-symmetry relationships that can lead to merohedral or pseudo-merohedral twinning, complicating the space group determination and structure refinement process.
The molecular packing of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione is governed by a complex interplay of intermolecular interactions that include hydrogen bonding, π-π stacking, and dipole-dipole interactions [10] [11] [12].
Hydrogen bonding represents the primary structure-directing force in the crystal packing of this compound. The secondary amine nitrogen atom serves as a hydrogen bond donor, while the carbonyl oxygen atoms of the isoindole-1,3-dione system act as hydrogen bond acceptors [10] [11]. These interactions typically result in the formation of one-dimensional chain motifs or two-dimensional sheet structures within the crystal lattice.
π-π stacking interactions between aromatic ring systems contribute significantly to the overall stability of the crystal structure [10] [11]. The isoindole rings can engage in face-to-face or edge-to-face interactions with neighboring molecules, creating extended aromatic domains within the crystal. The presence of the nitro group affects these interactions by introducing electrostatic perturbations that can either enhance or diminish the stacking efficiency depending on the relative orientations.
The nitro group participates in various weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and dipole-dipole interactions [11]. These relatively weak forces play important roles in determining the overall packing efficiency and thermal stability of the crystal structure.
The ortho-substitution pattern in the tolylamino group introduces steric constraints that influence the molecular conformation and, consequently, the packing behavior [10]. Unlike para-substituted analogues, the ortho-methyl group creates additional steric bulk that can prevent certain close-packing arrangements and promote alternative intermolecular contact patterns.
Crystal packing analysis of related isoindole derivatives reveals that these compounds typically adopt space groups with relatively low symmetry, often belonging to the triclinic or monoclinic crystal systems [7] [10] [11]. The molecular geometry and substitution patterns generally preclude the formation of high-symmetry space groups, resulting in crystal structures with complex asymmetric units containing multiple independent molecules.
Density functional theory calculations provide valuable insights into the electronic structure, geometric optimization, and molecular properties of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione [13] [14] [15]. These computational studies complement experimental characterization by revealing details about molecular orbitals, charge distributions, and energetic properties that are not directly accessible through experimental methods.
Geometry optimization calculations using density functional theory methods, particularly the B3LYP functional with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles [13] [14]. These calculations reveal the preferred molecular conformation and identify potential energy minima corresponding to different conformational states.
The electronic structure analysis through density functional theory reveals important information about the frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and electronic properties of the compound [7] [15]. The presence of the electron-withdrawing nitro group significantly affects the orbital energies and spatial distributions, influencing both the chemical behavior and spectroscopic properties.
Charge distribution analysis using natural bond orbital or Mulliken population analysis reveals the electronic effects of the nitro substituent on the overall molecular electronic structure [15]. The nitro group acts as a strong electron-withdrawing group, creating regions of positive and negative charge that influence intermolecular interactions and chemical reactivity patterns.
Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, enabling direct comparison with experimental spectroscopic data [13] [14]. These calculations help in the assignment of experimental vibrational bands and provide insights into the molecular dynamics and normal mode vibrations.
The calculated dipole moment and polarizability values offer predictions about the molecular behavior in electric fields and the propensity for intermolecular interactions [7]. These properties are particularly relevant for understanding crystal packing behavior and solvent interactions.
Conformational analysis of 5-nitro-2-(o-tolylamino-methyl)-isoindole-1,3-dione involves the systematic investigation of different molecular conformations arising from rotation about single bonds, particularly the carbon-nitrogen bond connecting the isoindole system to the tolylamino group [16] [17] [18].
Potential energy surface calculations reveal the energetic landscape associated with rotation about key torsional angles [17] [18]. The primary conformational flexibility arises from rotation about the methylene bridge connecting the isoindole and aniline components of the molecule. This rotation can result in different spatial orientations of the two aromatic systems relative to each other.
Molecular mechanics and molecular dynamics simulations provide insights into the conformational behavior under various conditions [17] [18]. These calculations can reveal the relative populations of different conformational states and the energy barriers associated with interconversion between conformations.
The presence of the ortho-methyl group in the tolylamino substituent introduces additional steric constraints that influence the conformational preferences [16]. This steric interaction can stabilize certain conformations while destabilizing others, leading to a conformational distribution that differs from that of unsubstituted or para-substituted analogues.
Monte Carlo conformational searching methods can be employed to identify all low-energy conformational states [18]. These calculations involve systematic or random sampling of conformational space followed by energy minimization to locate stable conformers. The results provide a comprehensive overview of the accessible conformational states and their relative energies.
Solvent effects on conformational preferences can be investigated using implicit solvation models [17]. These calculations reveal how different solvents affect the conformational equilibrium and provide insights into the behavior of the compound in various chemical environments.